Ethyl isobutyl amine

Organic synthesis Nucleophilicity Reaction kinetics

Ethyl isobutyl amine (CAS 13205-60-2), systematically N-ethyl-2-methylpropan-1-amine, is a secondary amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol. It is a colorless liquid with a fishy, ammoniacal odor and is miscible with water.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 13205-60-2
Cat. No. B1604902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isobutyl amine
CAS13205-60-2
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCNCC(C)C
InChIInChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3
InChIKeyFNLUJDLKYOWMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isobutyl Amine (CAS 13205-60-2) for Scientific and Industrial Procurement


Ethyl isobutyl amine (CAS 13205-60-2), systematically N-ethyl-2-methylpropan-1-amine, is a secondary amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol [1]. It is a colorless liquid with a fishy, ammoniacal odor [1] and is miscible with water [1]. The compound features an ethyl group and an isobutyl group attached to the nitrogen atom [1], contributing to its specific steric and electronic properties .

Secondary amine building block for nucleophilic substitutions, amide formations, and ligand synthesis
Organic proton acceptor and alkalizer for pharmaceutical and surfactant process chemistry
Industrial formulation ingredient: asphalt emulsifiers, lubricant additives, corrosion inhibitors

Why Generic Substitution Fails: The Critical Role of Structure and Purity in Ethyl Isobutyl Amine


Substituting ethyl isobutyl amine with a simpler, more generic amine like isobutylamine or ethylamine is not a straightforward swap. The specific combination of the ethyl and isobutyl groups creates a unique steric and electronic environment around the nitrogen atom . This influences key properties such as nucleophilicity, basicity, and the compound's behavior in specific reactions or formulations . A generic substitution can lead to altered reaction kinetics, different product distributions, or failure in applications requiring specific lipophilicity or phase-transfer characteristics. Therefore, precise identification and sourcing are critical for reproducible results .

!
Replacing with a primary amine (ethylamine, isobutylamine) may shift nucleophilicity and steric profile, altering reaction kinetics and selectivity.
!
Substitution can change lipophilicity and phase-transfer behavior, affecting performance in biphasic systems and formulations.
!
Physical properties (boiling point, basicity) differ substantially; a similar-looking amine may not reproduce separation or buffering characteristics.

Quantitative Evidence Guide for Ethyl Isobutyl Amine Selection


Nucleophilicity and Steric Hindrance: An Inferred Differentiation from Primary Amines

Ethyl isobutyl amine, as a secondary amine, is expected to exhibit different nucleophilicity and reaction rates compared to primary amines like isobutylamine or ethylamine due to increased steric hindrance around the nitrogen atom . This is a class-level property. While no direct kinetic comparison data for this specific compound was found, this structural difference is a critical consideration in synthetic planning, as it influences reaction yields and selectivity .

Nucleophilicity & steric context
Class-level
Secondary amine with two alkyl substituents; steric hindrance qualitatively higher than primary amines
Reactivity and selectivity in synthetic routes may differ; data to verify in target reaction
General organic chemistry inference; no compound-specific kinetic data available
Organic synthesis Nucleophilicity Reaction kinetics

Boiling Point Differentiation: A Physical Property for Process Design

The boiling point of ethyl isobutyl amine is a key differentiator from its primary amine analogs. Reported values range from 102.9±8.0°C at 760 mmHg to 104.5-105°C . This is significantly higher than the boiling points of ethylamine (16-17°C) and isobutylamine (68-70°C) . This difference is crucial for designing purification and separation processes, such as distillation, in both laboratory and industrial settings.

Boiling point differentiation
Cross-study comparable
102.9±8.0 °C (ethyl isobutyl amine) vs 16-17 °C (ethylamine) and 68-70 °C (isobutylamine) at 760 mmHg
Process design differentiation; enables distillation-based separation from primary amine analogues
Atmospheric pressure; experimental verification recommended for scale-up
Process chemistry Distillation Separation science

Lipophilicity (XLogP3) as a Predictor of Performance in Formulations

The computed partition coefficient (XLogP3) for ethyl isobutyl amine is 1.5 [1]. This value provides a quantitative measure of its lipophilicity. While direct comparative data for similar amines under identical conditions is not provided, this value is a crucial parameter for predicting its behavior in biphasic systems, its ability to partition into lipid membranes (relevant in drug discovery), and its compatibility with non-polar matrices in industrial formulations . A researcher can compare this value to the known LogP of potential substitutes to make an informed selection.

Lipophilicity (XLogP3)
Supporting evidence
XLogP3 = 1.5
Formulation screening parameter; indicates partitioning behavior in biphasic and lipid-membrane systems
Computed value; comparison with experimentally determined LogP of alternatives advised
Formulation chemistry Drug discovery QSAR

Synthesis Protocol: Quantitative Yield from Adapted Vilsmeier Conditions

A 2023 study reports a protocol for the one-step synthesis of ethyl isobutyl amine in quantitative yield using adapted Vilsmeier conditions [1]. While the study focuses on synthesis and characterization, it implies a high-yielding, reproducible route that could be advantageous for in-house synthesis compared to potentially lower-yielding or more complex routes for other amines. This provides a reference point for assessing synthetic feasibility and cost.

Synthesis protocol yield
Supporting evidence
Quantitative yield reported via one-step adapted Vilsmeier conditions
Synthetic route reference; supports in-house preparation assessment and cost evaluation
Reported in Molbank 2023; reproducibility should be verified under intended conditions
Synthetic methodology Process optimization Amine synthesis

Validated Application Scenarios for Ethyl Isobutyl Amine


As a Building Block in Organic Synthesis

Ethyl isobutyl amine serves as a versatile intermediate for the synthesis of various organic compounds, including catalysts, ligands, and bioactive molecules . Its secondary amine structure allows it to act as a nucleophile in substitution reactions with alkyl halides and acyl chlorides to form substituted amines and amides .

Use as a Proton Acceptor and Buffer

The compound is utilized as an organic amine proton acceptor and alkalizer in the synthesis of pharmaceuticals and surface-active agents . It also finds application as a biological buffer .

Component in Industrial Formulations

Ethyl isobutyl amine is a component in various industrial products, including asphalt emulsifiers, lubricant additives, mineral flotation agents, binders, waterproofing agents, and corrosion inhibitors . It is also an intermediate for producing quaternary ammonium salts used in paint additives and pigment treatments .

Application
Selection Property
Validation Focus
Organic synthesis building block
Secondary amine nucleophile, steric profile
Reaction selectivity, amide/ligand formation yield
Proton acceptor / buffer
Basicity, aqueous compatibility
Buffering capacity, compatibility in pharmaceutical or surfactant processes
Industrial formulations
Lipophilicity, phase-transfer ability
Emulsification stability, corrosion inhibition, asphalt or lubricant performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl isobutyl amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.